molecular formula C18H19NO3S B14537196 N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide CAS No. 62297-21-6

N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide

Cat. No.: B14537196
CAS No.: 62297-21-6
M. Wt: 329.4 g/mol
InChI Key: PPPDETNGZUWEPH-UHFFFAOYSA-N
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Description

N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a sulfonamide group, and a cyclohexenone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with N-ethylcyclohex-1-en-1-amine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(6-oxocyclohex-1-en-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexenone moiety to a cyclohexanol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups

Properties

CAS No.

62297-21-6

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-ethyl-N-(6-oxocyclohexen-1-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H19NO3S/c1-2-19(17-9-5-6-10-18(17)20)23(21,22)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-9,11-13H,2,5-6,10H2,1H3

InChI Key

PPPDETNGZUWEPH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CCCCC1=O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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